molecular formula C27H35N9Na2O17P2 B12958847 Flavin adenine dinucleotide disodium salt dihydrate

Flavin adenine dinucleotide disodium salt dihydrate

Cat. No.: B12958847
M. Wt: 865.5 g/mol
InChI Key: BQQMQIKEGQFKBM-GJXCDVRXSA-L
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Description

Flavin adenine dinucleotide disodium salt dihydrate is a redox cofactor involved in various important enzymatic reactions in metabolism. This compound is essential for the function of several flavoproteins, including succinate dehydrogenase and α-ketoglutarate dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavin adenine dinucleotide disodium salt dihydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that naturally produce riboflavin. The riboflavin is then chemically modified to produce the desired compound. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Flavin adenine dinucleotide disodium salt dihydrate undergoes several types of chemical reactions, including oxidation-reduction (redox) reactions, where it acts as an electron carrier. It can be reduced to form flavin adenine dinucleotide dihydro, which is then reoxidized in various metabolic pathways .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nicotinamide adenine dinucleotide phosphate (NADPH) and other reducing agents. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes and cofactors .

Major Products Formed: The major products formed from the reactions involving this compound include reduced flavin adenine dinucleotide dihydro and various metabolites produced in metabolic pathways such as the citric acid cycle .

Properties

Molecular Formula

C27H35N9Na2O17P2

Molecular Weight

865.5 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate

InChI

InChI=1S/C27H33N9O15P2.2Na.2H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;2*1H2/q;2*+1;;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;;/m0..../s1

InChI Key

BQQMQIKEGQFKBM-GJXCDVRXSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.O.[Na+].[Na+]

Origin of Product

United States

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